1,3,5-Undecatriene is a linear hydrocarbon with the chemical formula and a molecular weight of approximately 150.26 g/mol. It is classified as a conjugated diene due to the alternating double bonds present in its structure. This compound is typically a colorless to pale yellow liquid, exhibiting a fruity, green aroma reminiscent of pineapple and tropical spruce needle . Its unique scent profile makes it valuable in the fragrance and flavor industries, where it is used to impart green and herbal notes in various formulations .
Several methods exist for synthesizing 1,3,5-undecatriene:
1,3,5-Undecatriene finds applications across various industries:
1,3,5-Undecatriene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Undecadiene | Diene | Contains only one double bond pair; less aromatic. |
2-Methyl-1,3-butadiene | Diene | Shorter chain; more volatile; distinct odor profile. |
(Z,E)-1,3,5-Undecatriene | Isomer | Different geometric configuration; varied aroma. |
(E,E)-1,3,5-Undecatriene | Isomer | More stable configuration; less aromatic intensity. |
The primary uniqueness of 1,3,5-undecatriene lies in its specific arrangement of double bonds and its resulting aromatic profile that distinguishes it from other similar compounds. Its application in both fragrance and flavoring industries further emphasizes its importance among related compounds .
The development of synthetic methodologies for producing stereoselectively defined trienes marked a significant advancement in this field, allowing researchers to study specific isomers and their properties in greater detail. As analytical techniques became more sophisticated, researchers gained deeper insights into the structure-property relationships that govern these fascinating molecular systems.
Conjugated dienes and trienes often serve as the simplest possible model compounds in experimental and theoretical studies of polyenes. As such, 1,3,5-Undecatriene occupies an important position in the study of extended π-electron systems. Its three double bonds, connected by single bonds, create a delocalized electronic structure that exhibits characteristic properties distinct from isolated double bonds.
The significance of 1,3,5-Undecatriene in conjugated system research stems from several factors. First, it represents a manageable system for studying electron delocalization effects without the complexity of larger polyenes. Second, its various stereoisomers (such as (3E,5Z)-, (3Z,5E)-, and (E,E)-forms) provide valuable insights into how geometric configuration affects molecular properties and reactivity. Third, its presence in natural products and its role in contributing distinctive aromas make it relevant to both fundamental and applied research.
The photochemistry of conjugated trienes like 1,3,5-Undecatriene has been particularly illuminating. Studies have shown that these compounds can undergo various photochemical transformations including electrocyclizations, fragmentations, photoreductions, and photoadditions. These reactions have helped chemists understand fundamental concepts in orbital symmetry and pericyclic reactions.
Research on 1,3,5-Undecatriene has evolved significantly over time, reflecting broader shifts in chemical research methodologies and priorities. Early studies focused primarily on isolation, structure determination, and basic reactivity patterns. As synthetic and analytical techniques advanced, the focus shifted toward more detailed examinations of electronic structure, conformational analysis, and reaction mechanisms.
In recent decades, several new research paradigms have emerged. One significant development has been the increased focus on stereoselective synthesis methods, enabling precise control over the configuration of each double bond in the triene system. For instance, recent work has demonstrated the use of palladium-catalyzed migration/Heck sequences for highly stereoselective synthesis of trisubstituted 1,3,5-trienes.
Another evolving area is the study of how these compounds interact with biological systems, particularly in the context of olfactory perception and plant signaling. As our understanding of smell perception has advanced, the role of compounds like 1,3,5-Undecatriene in these processes has gained greater attention. Additionally, computational chemistry has increasingly been applied to predict and explain the properties and reactions of conjugated trienes, representing a shift from purely experimental approaches to combined theoretical-experimental methodologies.
Irritant;Health Hazard;Environmental Hazard